4-Chlorophthalonitrile: A Comprehensive Technical Guide
4-Chlorophthalonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Introduction
4-Chlorophthalonitrile is a substituted aromatic dinitrile compound that serves as a key intermediate in the synthesis of various functionalized molecules, most notably phthalocyanines. Its chemical structure, featuring a benzene ring substituted with a chlorine atom and two adjacent nitrile groups, provides a versatile platform for the development of novel materials and therapeutic agents. The presence of the electron-withdrawing nitrile groups and the reactive chlorine atom makes it a valuable precursor for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional moieties. This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Chlorophthalonitrile, with a focus on its relevance to materials science and drug discovery.
Core Chemical and Physical Properties
4-Chlorophthalonitrile is a solid at room temperature with the following key properties:
| Property | Value |
| CAS Number | 17654-68-1 |
| Molecular Formula | C₈H₃ClN₂ |
| Molecular Weight | 162.58 g/mol |
| Melting Point | 130-132 °C[1] |
| Boiling Point | 306.4 ± 27.0 °C at 760 mmHg[1] |
| Density | Data not available |
| Appearance | Solid |
| IUPAC Name | 4-chlorophthalonitrile |
| InChI Key | SZSLISKYJBQHQC-UHFFFAOYSA-N |
Solubility
Spectroscopic Data
Detailed experimental spectroscopic data for 4-Chlorophthalonitrile is not widely published. The following sections provide expected spectral characteristics based on the analysis of structurally related compounds and general principles of spectroscopy.
¹H and ¹³C NMR Spectroscopy
The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra are crucial for confirming the structure of 4-Chlorophthalonitrile.
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and cyano groups. Based on analogous structures, the aromatic protons would likely appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of 7.5-8.0 ppm.
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached groups. The carbons of the nitrile groups are expected to appear in the range of 115-120 ppm. The aromatic carbons will resonate between approximately 120 and 140 ppm, with the carbon attached to the chlorine atom showing a characteristic shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-Chlorophthalonitrile will exhibit characteristic absorption bands corresponding to its functional groups.
Expected FT-IR Peak Assignments:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2230-2220 | C≡N stretch | Nitrile |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~800-600 | C-Cl stretch | Aryl chloride |
The strong, sharp absorption band for the nitrile group is a key diagnostic feature in the IR spectrum.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 4-Chlorophthalonitrile would be expected to show a prominent molecular ion peak.
Expected Mass Spectrum Fragmentation:
The mass spectrum should display a molecular ion peak (M⁺) at m/z 162. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 164 with an intensity of about one-third of the molecular ion peak is expected.[3] Fragmentation may occur through the loss of the chlorine atom or the nitrile groups.
Reactivity and Synthesis
Reactivity
The chemical reactivity of 4-Chlorophthalonitrile is dominated by the electron-deficient nature of the aromatic ring, which is activated towards nucleophilic aromatic substitution (SₙAr). The chlorine atom can be displaced by a variety of nucleophiles, such as amines, phenols, and thiols. This reactivity is the foundation for its use as a building block in the synthesis of more complex molecules.
Synthesis of 4-Chlorophthalonitrile
While specific industrial synthesis protocols for 4-Chlorophthalonitrile are not detailed in the available literature, a plausible laboratory-scale synthesis can be envisioned starting from 4-chlorophthalic acid or its anhydride, followed by amidation and subsequent dehydration to form the nitrile groups.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general methodology for the reaction of 4-Chlorophthalonitrile with a nucleophile, exemplified by the synthesis of a phenoxy-substituted derivative. This reaction is analogous to the synthesis of 3-(4-Chlorophenoxy)phthalonitrile from 3-nitrophthalonitrile.[4][5]
Objective: To synthesize a 4-(substituted-phenoxy)phthalonitrile derivative.
Materials:
-
4-Chlorophthalonitrile
-
A substituted phenol (e.g., 3-aminophenol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chlorophthalonitrile (1.0 equivalent) and the substituted phenol (1.1 equivalents) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the reaction mixture.
-
Heat the mixture to a temperature between 80-120 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a mixture of ice and water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water, followed by a wash with cold methanol to remove unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 4-Chlorobenzonitrile (623-03-0) 1H NMR spectrum [chemicalbook.com]
- 3. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5292854A - Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
